1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine is a synthetic compound with significant relevance in medicinal chemistry and materials science. Its chemical structure features a sulfonamide group attached to a diphenyl ethylenediamine backbone, modified by trifluoromethyl substituents on the aromatic ring. This compound is characterized by its molecular formula and a molecular weight of approximately 488.45 g/mol .
The synthesis of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine typically involves multi-step organic reactions. A common method includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, reactions are conducted under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine can be represented as follows:
This structure contributes to its distinctive physical and chemical properties .
Key structural data includes:
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine can participate in various chemical reactions typical for sulfonamides:
The stability of the compound under different pH conditions makes it suitable for various applications in organic synthesis and medicinal chemistry .
The mechanism of action of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine primarily revolves around its interaction with biological targets:
Studies indicate that modifications like trifluoromethylation enhance binding affinity to target enzymes compared to non-fluorinated counterparts .
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine finds applications in various fields:
The synthesis of enantiomerically pure 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine (C~22~H~18~F~6~N~2~O~2~S, MW 488.45) represents a significant challenge in stereoselective organic chemistry due to the compound’s two contiguous stereogenic centers and its pharmaceutical relevance as a chiral auxiliary or ligand precursor. This section comprehensively details the state-of-the-art methodologies developed to achieve precise stereocontrol, high enantiomeric excess (ee), and scalable production.
The ethylenediamine backbone’s stereochemical integrity is foundational to the target molecule’s function. Contemporary synthesis leverages transition metal-catalyzed asymmetric hydrogenation as the most efficient strategy for constructing the 1R,2R-diphenylethylenediamine core.
The precursor, (E)-N-(2-amino-1,2-diphenylethylidene)aniline, undergoes enantioselective hydrogenation using chiral Ru(II)-complexes. Notably, Ru-XylBINAP/(R,R)-DPEN systems exhibit exceptional performance, where the (R,R)-1,2-diphenylethylenediamine (DPEN) ligand in the catalyst architecture enables facial selectivity during hydride transfer. This catalytic system achieves near-quantitative conversion and >98% enantioselectivity under mild conditions (50–60°C, 50–80 psi H~2~, methanol solvent) [3] [7]. The trifluoromethyl groups’ strong electron-withdrawing nature necessitates precise catalyst tuning to avoid substrate inhibition, often addressed by modifying the phosphine ligand’s steric bulk.
Alternative approaches include chiral phosphoric acid (CPA)-catalyzed imine reduction using Hantzsch esters as hydride donors. While avoiding transition metals, this method typically delivers lower ee values (85–92%) compared to Ru-catalysis, limiting its utility for pharmaceutical-grade synthesis. Recent advances utilizing ionic-liquid-supported CPA catalysts show promise for recyclability but introduce purification challenges [7].
Table 1: Performance Metrics of Catalytic Systems for Ethylenediamine Backbone Synthesis
Catalytic System | Reaction Conditions | Conversion (%) | ee (%) | Limitations |
---|---|---|---|---|
Ru-XylBINAP/(R,R)-DPEN | 60°C, 80 psi H~2~, MeOH, 12h | >99 | 98–99 | Sensitivity to O~2~, high cost |
Ir-JosiPhos/(S)-f-Binam | RT, 50 psi H~2~, THF, 24h | 95 | 94 | Moderate diastereoselectivity |
CPA (TRIP) + Hantzsch ester | RT, toluene, 48h | 90 | 88 | Substrate scope limitations |
IL-CPA (recyclable) | RT, [BMIM][PF~6~], 36h | 92 | 90 | Product isolation complexity |
Post-hydrogenation, the free diamine undergoes stereospecific sulfonylation at the primary amine using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. Kinetic studies reveal that bulky amine bases (e.g., diisopropylethylamine, DIPEA) in anhydrous THF at –10°C suppress disubstitution and preserve stereochemistry [1].
Achieving ultra-high enantiopurity (>99% ee) mandates auxiliary-controlled resolution or asymmetric induction. The chiral pool strategy utilizing naturally derived L-tartrate salts enables diastereomeric resolution of the rac-1,2-diphenylethylenediamine. Selective crystallization of the (R,R)-tartrate complex from ethanol/water mixtures provides the enantiopure diamine (>99.5% ee) after basification [3] [6]. While robust, this method suffers from low throughput (max. 40–45% yield per cycle).
For direct enantioselective synthesis, custom auxiliaries prove indispensable:
Table 2: Enantiopurification Techniques for the Sulfonamide Product
Method | Principle | ee Achieved (%) | Yield Impact | Operational Complexity |
---|---|---|---|---|
Diastereomeric Salt (L-tartrate) | Selective crystallization | 99.5 | Moderate (40–45%) | Low |
Chiral HPLC (AD-H column) | Enantioselective adsorption | 99.9 | Low (recycling) | High (equipment) |
Enzymatic Resolution | Lipase-catalyzed acylation kinetic resolution | 98.5 | Moderate (max. 50%) | Medium |
Covalent Chiral Auxiliary (Evans) | Diastereoselective functionalization | >99 | High (auxiliary steps) | High |
The critical sulfonylation step employs 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.05 equiv) under Schotten-Baumann conditions. Rigorous exclusion of moisture and precise temperature control (–10 to 0°C) prevents epimerization. Post-reaction, direct crystallization from hexane/ethyl acetate (1:3) removes residual diastereomers and affords the sulfonamide product in >99% ee and >97% chemical purity [1] [10]. Advanced purification via chiral stationary phase (CSP) chromatography (e.g., ChiralPak® AD-H) remains reserved for analytical validation due to cost barriers at scale [2].
Solid-phase synthesis (SPS) addresses scalability and purification bottlenecks in manufacturing 1R,2R-configured sulfonamides. The strategy immobilizes either the diamine precursor or the sulfonyl chloride derivative, enabling excess reagent use and simplified impurity removal.
Resin Selection & Functionalization:
Key SPS Operations:
Table 3: Solid-Phase Synthesis Efficiency Metrics
Immobilization Strategy | Loading (mmol/g) | Reaction Yield (%) | Purity (After Cleavage) | Scalability |
---|---|---|---|---|
Wang Resin (diamine) | 1.0 | 92 | >95% (HPLC) | Kilogram-scale proven |
Merrifield Resin (sulfonyl) | 0.7 | 88 | 93% (HPLC) | Limited to <100g |
PEG-PS Hybrid Support | 0.5 | 90 | 96% (HPLC) | Pilot scale (500g) |
SPS significantly reduces purification complexity: Filtration and resin washing (DMF, MeOH, CH~2~Cl~2~) remove excess reagents, while tangential flow filtration eliminates trace polymeric impurities. This methodology achieves overall yields of 85–90% with ee retention >99%, outperforming solution-phase routes in environmental metrics (E-factor reduction: 60–70%) [7] [10]. Continuous-flow adaptations using packed-bed reactors with functionalized silica supports further enhance throughput for multi-ton production.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0